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Compound of Interest

Compound Name:
4-iodo-1-methyl-3-(propan-2-

yl)-1H-pyrazole

CAS No.: 1461708-27-9

Cat. No.: B1378378

Get Quote

Executive Summary
In modern medicinal chemistry, the 4-iodo-pyrazole scaffold functions as a critical "molecular

hub."[1] Unlike its chloro- or bromo- analogs, the carbon-iodine (C–I) bond at the 4-position

offers a unique balance of stability and high reactivity toward palladium-catalyzed cross-

coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This guide provides a

rigorous analysis of the synthesis of the 4-iodo core, its divergent functionalization, and its

application in the synthesis of FDA-approved kinase inhibitors like Crizotinib.

Synthesis of the Core Scaffold: 4-Iodo-1H-Pyrazole
The introduction of iodine onto the electron-rich pyrazole ring proceeds via Electrophilic

Aromatic Substitution (EAS). The 4-position is the most nucleophilic site, allowing for high

regioselectivity.
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1378378#bc-rfq
https://pdf.benchchem.com/32/The_Strategic_Role_of_4_Iodopyrazole_in_Modern_Medicinal_Chemistry_A_Comparative_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1378378?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Selection of the iodinating agent depends on substrate sensitivity and "green chemistry"

requirements.

Method Reagents Mechanism Yield Pros/Cons

Oxidative

Iodination

(Green)

,

,

In situ generation

of

via oxidation of

HI byproduct.

85-95%

Pros: High atom

economy, water

solvent.[2] Cons:

Incompatible with

oxidation-

sensitive groups.

Classical

Electrophilic

NIS (N-

Iodosuccinimide)

, TFA

Direct transfer of

from

succinimide.

70-90%

Pros: Anhydrous,

mild. Cons: Poor

atom economy,

difficult

succinimide

removal.

CAN-Mediated
, Ceric

Ammonium

Nitrate, MeCN

Radical/Cation

radical

mechanism.

80-92%

Pros: Effective

for deactivated

pyrazoles (

groups). Cons:

Heavy metal

waste (Cerium).

Validated Protocol: Green Oxidative Iodination
Rationale: This method is preferred for scale-up due to the absence of organic solvents and

high atom efficiency (the oxidant recycles iodide back to iodine).

Reagents:

Pyrazole (1.0 equiv)[3][4][5][6]

Iodine (

) (0.5 equiv)[3]
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Hydrogen Peroxide (30% aq., 0.6 equiv)[3]

Solvent: Water[2][3][6]

Step-by-Step Methodology:

Suspension: Charge a reaction vessel with Pyrazole (68 mg, 1.0 mmol) and deionized water

(5 mL). Stir to form a suspension/solution.

Iodine Addition: Add solid Iodine (

) (127 mg, 0.5 mmol) in a single portion. The mixture will turn dark brown.

Oxidant Addition: Dropwise add

(30% w/w, 0.6 mmol) over 5 minutes.

Mechanistic Note: The

oxidizes the HI generated during the first substitution, regenerating

and driving the reaction to completion.

Reaction: Stir at room temperature (25°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane

1:1) for the disappearance of pyrazole (

) and appearance of 4-iodopyrazole (

).

Workup:

If product precipitates: Filter the white solid and wash with cold water.

If soluble: Extract with EtOAc (3 x 10 mL). Wash combined organics with saturated

aqueous

(to quench residual iodine) and brine.

Purification: Dry over
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and concentrate. Recrystallize from Ethanol/Water if necessary.

Divergent Functionalization (The "Hub" Concept)
Once synthesized, the 4-iodopyrazole serves as a divergent intermediate. The iodine atom is a

"placeholder" for aryl, heteroaryl, or alkynyl groups introduced via cross-coupling.

Mechanistic Logic
The C–I bond is weaker than C–Br or C–Cl, making oxidative addition to Pd(0) faster. This

allows coupling to occur under milder conditions, preserving sensitive functional groups (e.g.,

esters, nitriles) elsewhere on the molecule.

Visualization of Divergent Synthesis
The following diagram illustrates the transformation of the 4-iodo core into diverse bioactive

scaffolds.
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Figure 1: Divergent synthesis pathways from the 4-iodopyrazole hub. Note that N-alkylation

often precedes C-4 coupling to prevent catalyst poisoning by the free N-H.

Medicinal Chemistry Application: Crizotinib
Intermediate
A prime example of 4-iodopyrazole utility is in the synthesis of Crizotinib (Pfizer), an ALK/ROS1

inhibitor for non-small cell lung cancer.
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The Synthetic Challenge
The target intermediate is 4-(4-iodo-1H-pyrazol-1-yl)piperidine.[7] The synthesis requires

installing the piperidine ring on the pyrazole nitrogen before or after iodination.

Route A (Iodination first): 4-iodopyrazole + Piperidine electrophile.

Route B (Iodination last): Pyrazole-piperidine coupling

Iodination.

Technical Insight: Route B is often preferred industrially because 4-iodopyrazole can undergo

de-iodination side reactions during harsh N-alkylation conditions. However, using mild

Mitsunobu conditions or

allows the use of the pre-iodinated block.

Protocol: Suzuki-Miyaura Coupling of 4-Iodo-Derivative
This general protocol applies to coupling the 4-iodopyrazole core with aryl boronic acids, a key

step in generating the biaryl pharmacophore of many kinase inhibitors.

Reagents:

4-Iodopyrazole derivative (1.0 equiv)[4][5]

Aryl Boronic Acid (1.2 equiv)

Catalyst:

or

(0.05 equiv)

Base:

(2.0 equiv)

Solvent: 1,4-Dioxane/Water (4:1 v/v)
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Procedure:

Degassing: In a microwave vial, combine the iodide, boronic acid, and base. Add solvents.[3]

[8] Sparge with Argon for 10 minutes (Critical: Oxygen poisons Pd(0)).

Catalyst Addition: Add the Pd catalyst quickly under Argon flow. Seal the vial.

Heating: Heat to 90°C for 4–12 hours (or 120°C for 20 min in microwave).

Workup: Dilute with water, extract with DCM.

Purification: Flash chromatography. 4-aryl pyrazoles often streak on silica; add 1%

to the eluent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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